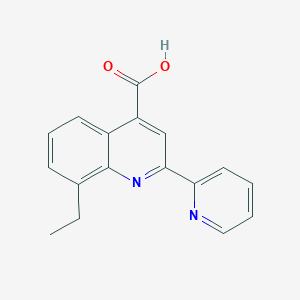

8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, also known as 8-EPQC, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. 8-EPQC has been identified as a promising lead compound for the development of novel therapeutics, due to its unique structure and interesting biological properties. 8-EPQC is a structural analog of quinoline and has a pyridine ring attached to the position 8 of the quinoline core. It is a white crystalline solid, soluble in organic solvents and is stable in air and light.

Scientific Research Applications

1. Complex Formation and Structural Analysis

Research on similar compounds to 8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, like pyridine-2-carboxylic acid derivatives, shows applications in forming metal complexes. For instance, a study involving the reaction of pyridine-2-carboxylic acid and stannic chloride in the presence of 2-methyl-8-hydroxyquinoline resulted in the formation of a complex where the SnIV atom is N,O-chelated by a pyridine-2-carboxylate in a cis-SnNOCl4 octahedral geometry (Najafi, Amini, & Ng, 2011).

2. Antimicrobial Activities and DNA Interactions

Studies on pyridine-2-carboxylic acid derivatives have shown antimicrobial activities against Gram-positive and Gram-negative bacteria and yeast strains. Additionally, these compounds have been characterized for their interactions with DNA, providing insights into potential applications in microbiology and pharmacology (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

3. Application in Separation Techniques

Pyridine-2-carboxylic acid, also known as picolinic acid, is used as an intermediate in producing pharmaceuticals and herbicides. Reactive extraction techniques using non-toxic extractant-diluent systems have been explored for the recovery of this acid from dilute aqueous solutions, indicating potential applications in industrial separation processes (Datta & Kumar, 2014).

4. Synthesis of Derivatives for Biological Activities

The synthesis of derivatives from compounds related to 8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid has been studied, focusing on their potential biological activities. For instance, the preparation of 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and its derivatives showed in vitro biological activity, highlighting its significance in medicinal chemistry research (Ziegler, Kuck, Harris, & Lin, 1988).

properties

IUPAC Name |

8-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-11-6-5-7-12-13(17(20)21)10-15(19-16(11)12)14-8-3-4-9-18-14/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSFELQGBPAFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477688.png)

![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2477689.png)

![(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2477692.png)

![(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B2477695.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2477697.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477698.png)

![(6-Chloropyridin-2-yl)-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B2477699.png)

![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)